molecular formula C11H13N3O2S B12738220 (5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid CAS No. 105530-57-2

(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid

Cat. No.: B12738220
CAS No.: 105530-57-2
M. Wt: 251.31 g/mol
InChI Key: DQEHHRRHRVNIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Chemical Reactions Analysis

Types of Reactions

(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Propylthio)-1H-benzimidazol-2-yl)-carbamic acid is unique due to the presence of both the propylthio and carbamic acid groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

105530-57-2

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamic acid

InChI

InChI=1S/C11H13N3O2S/c1-2-5-17-7-3-4-8-9(6-7)13-10(12-8)14-11(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,12,13,14)

InChI Key

DQEHHRRHRVNIHA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.